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Compound of Interest

Compound Name: 4-Methoxytrityl chloride

Cat. No.: B032094

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
Methoxytrityl chloride (MMT-CI), a critical protecting group in organic synthesis, particularly in
the development of pharmaceuticals and oligonucleotides. This document details its Nuclear
Magnetic Resonance (NMR) and Infrared (IR) spectroscopic characteristics, offering a
foundational resource for its identification, characterization, and application in research and
development.

Core Spectroscopic Data

The structural features of 4-Methoxytrityl chloride, possessing aromatic rings, a methoxy
group, and a reactive benzylic chloride, give rise to a distinct spectroscopic signature. The

following tables summarize the expected quantitative data for its *H NMR, 33C NMR, and IR
spectra.

Nuclear Magnetic Resonance (NMR) Data

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 4-Methoxytrityl chloride, the spectra are typically recorded in deuterated
chloroform (CDCIs) with tetramethylsilane (TMS) as an internal standard.

Table 1: *H NMR Spectroscopic Data for 4-Methoxytrityl Chloride (in CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
Phenyl group protons
~7.20-7.50 Multiplet 10H Y g. P p.
(unsubstituted rings)
Aromatic protons
~7.15 (d) Doublet 2H ortho to the methoxy
group
Aromatic protons
~6.85 (d) Doublet 2H meta to the methoxy
group
Methoxy grou
~3.80 Singlet 3H y arotip

protons (-OCHs)

Table 2: 13C NMR Spectroscopic Data for 4-Methoxytrityl Chloride (in CDCI3)[1]
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Chemical Shift (8) ppm Assignment
159.0 Quaternary carbon attached to the methoxy
' group
145.0 Quaternary carbons of the unsubstituted phenyl
' rings
136.0 Quaternary carbon of the methoxy-substituted
' phenyl ring
~130.0 CH carbons of the unsubstituted phenyl rings
~128.5 CH carbons of the unsubstituted phenyl rings
1275 CH carbons of the methoxy-substituted phenyl
' ring (ortho to -OCHs)
1135 CH carbons of the methoxy-substituted phenyl
' ring (meta to -OCHs)
~87.0 Central quaternary carbon (C-Cl)
~55.0 Methoxy carbon (-OCHs)

Infrared (IR) Spectroscopy Data

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of 4-Methoxytrityl chloride is typically obtained as a solid (e.g., KBr pellet) or as a
mull.

Table 3: FT-IR Absorption Bands for 4-Methoxytrityl Chloride
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Wavenumber (cm~?) Intensity Assignment
~3100-3000 Medium Aromatic C-H stretch

) Aliphatic C-H stretch (methoxy
~2950-2850 Medium

group)

~1600, ~1500, ~1450

Strong, multiple bands

Aromatic C=C skeletal

vibrations

Asymmetric C-O-C stretch

~1250 Strong

(aryl ether)

Symmetric C-O-C stretch (aryl
~1030 Strong

ether)

C-H out-of-plane bending
~830 Strong ) ] ]

(para-disubstituted ring)

C-H out-of-plane bending
~750, ~700 Strong ) )

(monosubstituted rings)
~600-500 Medium-Weak C-Cl stretch

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic

data.

NMR Spectroscopy Protocol

o Sample Preparation: Dissolve approximately 10-20 mg of 4-Methoxytrityl chloride in 0.6-
0.7 mL of deuterated chloroform (CDCIs).

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (o

= 0.00 ppm).

o Data Acquisition: Acquire the *H and 3C NMR spectra on a spectrometer operating at a

standard frequency (e.g., 400 MHz for 1H). For 13C NMR, a proton-decoupled spectrum is

typically acquired to simplify the spectrum to single lines for each unique carbon atom.
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o Data Processing: Process the raw data by applying a Fourier transform, followed by phase
and baseline correction. Integrate the peaks in the *H NMR spectrum to determine the
relative number of protons.

FT-IR Spectroscopy Protocol

o Sample Preparation (KBr Pellet Method):

o Thoroughly grind a small amount of 4-Methoxytrityl chloride (1-2 mg) with approximately
100-200 mg of dry potassium bromide (KBr) using an agate mortar and pestle.

o Place the resulting fine powder into a pellet press and apply pressure to form a
transparent or translucent pellet.

o Data Acquisition:
o Record a background spectrum of the empty sample compartment.
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire the sample spectrum over the range of 4000-400 cm™1,

o Data Processing: The instrument software automatically subtracts the background spectrum
from the sample spectrum to produce the final IR spectrum.

Visualizations
Molecular Structure and Spectroscopic Correlation

The following diagram illustrates the correlation between the different proton and carbon
environments in 4-Methoxytrityl chloride and their expected regions in the NMR spectra.
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4-Methoxytrityl Chloride: Structure-Spectra Correlation

Molecular Structure
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Caption: Correlation of 4-Methoxytrityl chloride's structural features with NMR data.

Experimental Workflow for Spectroscopic Analysis

This diagram outlines the general workflow for obtaining and interpreting spectroscopic data for
a chemical compound like 4-Methoxytrityl chloride.
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General Spectroscopic Analysis Workflow
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Caption: Workflow for spectroscopic analysis from sample preparation to interpretation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 4-Methoxytriphenylmethyl chloride(14470-28-1) 13C NMR spectrum [chemicalbook.com]

 To cite this document: BenchChem. [Spectroscopic Profile of 4-Methoxytrityl Chloride: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b032094#4-methoxytrityl-chloride-spectroscopic-data-
nmr-ir]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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